1-(4-tert-butylphenyl)piperazine hydrochloride
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Overview
Description
1-(4-tert-Butylphenyl)piperazine hydrochloride is a chemical compound with the molecular formula C14H22N2·HCl. It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring. This compound is known for its applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
The synthesis of 1-(4-tert-butylphenyl)piperazine hydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions, using reagents such as diphenylvinylsulfonium triflate and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The process yields protected piperazines, which can be further deprotected to obtain the desired compound .
Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
1-(4-tert-Butylphenyl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of any present carbonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or alkoxides replace hydrogen atoms. This reaction is often facilitated by the presence of a base like sodium hydroxide (NaOH).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce various substituted piperazine derivatives .
Scientific Research Applications
1-(4-tert-Butylphenyl)piperazine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: It serves as a precursor in the synthesis of drugs that target specific receptors or enzymes. Piperazine derivatives are known for their therapeutic properties, including anxiolytic, antiviral, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(4-tert-butylphenyl)piperazine hydrochloride involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, which can modulate neurotransmitter activity in the central nervous system. This interaction leads to the compound’s anxiolytic and anticonvulsant effects. Additionally, the compound may interact with other receptors or enzymes, depending on its specific structure and functional groups .
Comparison with Similar Compounds
1-(4-tert-Butylphenyl)piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-(4-Methylphenyl)piperazine: Similar in structure but with a methyl group instead of a tert-butyl group. It has different pharmacological properties and applications.
1-(4-Chlorophenyl)piperazine: Contains a chlorine atom, which alters its chemical reactivity and biological activity.
1-(4-Fluorophenyl)piperazine: The presence of a fluorine atom affects its interaction with biological targets and its overall stability.
The uniqueness of this compound lies in its tert-butyl group, which provides steric hindrance and influences its chemical and biological properties .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)piperazine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2.ClH/c1-14(2,3)12-4-6-13(7-5-12)16-10-8-15-9-11-16;/h4-7,15H,8-11H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGLDGQHZXCZLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2CCNCC2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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